![molecular formula C21H12N2O3 B2899477 4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid CAS No. 899942-35-9](/img/structure/B2899477.png)
4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid
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Overview
Description
The compound “4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid” is a complex organic molecule. It contains an indeno[1,2,3-de]phthalazin-2(3H)-one moiety attached to a benzoic acid group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as phthalazine can be synthesized by the condensation of w-tetrabromorthoxylene with hydrazine, or by the reduction of chlorphthalazine with phosphorus and hydroiodic acid . Another related compound, 4-oxoindeno[1,2-b]pyrrole, can be synthesized by treating dihydroxy-2-methyl-4-oxoindeno[1,2-b]pyrroles with phosphorus oxychloride (POCl3) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carboxylic acid group. The indeno[1,2,3-de]phthalazin-2(3H)-one moiety would contribute to the rigidity and planarity of the molecule .
Chemical Reactions Analysis
The compound may undergo reactions typical of aromatic compounds and carboxylic acids. For instance, the benzylic position can undergo free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
4-(4-oxo-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-17-7-3-6-15-14-4-1-2-5-16(14)19(18(15)17)22-23(20)13-10-8-12(9-11-13)21(25)26/h1-11H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNDRHJYBWXHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NN(C4=O)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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